(3-((Cyclopentyloxy)methyl)phenyl)methanamine (3-((Cyclopentyloxy)methyl)phenyl)methanamine
Brand Name: Vulcanchem
CAS No.: 953732-30-4
VCID: VC6588602
InChI: InChI=1S/C13H19NO/c14-9-11-4-3-5-12(8-11)10-15-13-6-1-2-7-13/h3-5,8,13H,1-2,6-7,9-10,14H2
SMILES: C1CCC(C1)OCC2=CC=CC(=C2)CN
Molecular Formula: C13H19NO
Molecular Weight: 205.301

(3-((Cyclopentyloxy)methyl)phenyl)methanamine

CAS No.: 953732-30-4

Cat. No.: VC6588602

Molecular Formula: C13H19NO

Molecular Weight: 205.301

* For research use only. Not for human or veterinary use.

(3-((Cyclopentyloxy)methyl)phenyl)methanamine - 953732-30-4

Specification

CAS No. 953732-30-4
Molecular Formula C13H19NO
Molecular Weight 205.301
IUPAC Name [3-(cyclopentyloxymethyl)phenyl]methanamine
Standard InChI InChI=1S/C13H19NO/c14-9-11-4-3-5-12(8-11)10-15-13-6-1-2-7-13/h3-5,8,13H,1-2,6-7,9-10,14H2
Standard InChI Key BIFXUMFESRNNRN-UHFFFAOYSA-N
SMILES C1CCC(C1)OCC2=CC=CC(=C2)CN

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

(3-((Cyclopentyloxy)methyl)phenyl)methanamine consists of a benzene ring with two distinct substituents:

  • A cyclopentyloxy methyl group (-O-CH2_2-C5_5H9_9) at the third position

  • A methanamine group (-CH2_2-NH2_2) at the first position

The cyclopentyl moiety introduces steric bulk and lipophilicity, while the primary amine provides a site for hydrogen bonding and salt formation. X-ray crystallography data for analogous compounds, such as phenyl(m-tolyl)methanamine , reveals non-planar arrangements of aromatic systems due to steric interactions between substituents.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC13H19NO\text{C}_{13}\text{H}_{19}\text{NO}
Molecular Weight205.30 g/mol
Predicted LogP~2.1 (Cyclohexane/water)
Hydrogen Bond Donors1 (NH2_2)
Hydrogen Bond Acceptors2 (O, NH2_2)

Spectroscopic Identification

While experimental spectra for this specific compound are unavailable, related methanamine derivatives exhibit characteristic signals:

  • 1H NMR^1\text{H NMR}: Aromatic protons at 6.7–7.3 ppm, cyclopentyl CH2_2 at 1.5–2.1 ppm, and NH2_2 protons as a broad singlet near 1.8 ppm

  • IR Spectroscopy: N-H stretching at 3300–3500 cm1^{-1}, C-O-C asymmetric stretch at 1250 cm1^{-1}

Synthesis and Manufacturing Considerations

Retrosynthetic Analysis

Two plausible synthetic routes emerge:

Route A:

  • Ether Formation: React 3-hydroxybenzyl alcohol with cyclopentyl bromide under Mitsunobu conditions (DIAD, PPh3\text{DIAD, PPh}_3)

  • Oxidation: Convert benzyl alcohol to aldehyde using MnO2_2

  • Reductive Amination: Treat aldehyde with ammonia and NaBH3_3CN to install primary amine

Route B:

  • Nucleophilic Substitution: Substitute 3-chloromethylphenyl bromide with cyclopentanolate ion

  • Gabriel Synthesis: Introduce amine via phthalimide intermediate followed by hydrazinolysis

Process Optimization Challenges

  • Cyclopentyloxy Stability: Cyclopentyl ethers may undergo acid-catalyzed cleavage at elevated temperatures

  • Amine Protection: Requires temporary protection (e.g., Boc groups) during synthetic steps to prevent side reactions

  • Purification: Silica gel chromatography typically achieves >95% purity, though crystallization from ethyl acetate/hexane mixtures may improve yield

Physicochemical Properties and Stability

Thermodynamic Parameters

Comparisons with structural analogs provide insight:

CompoundBoiling Point (°C)Density (g/cm³)pKa
(3-((Cyclopentyloxy)methyl)phenyl)methanamine~245 (est.)1.08 (predicted)9.1
3-(sec-Butoxy)phenylmethanamine128–130 (5 Torr) 0.977 9.03

The higher boiling point relative to sec-butoxy analogs reflects increased molecular weight and cyclopentyl ring rigidity.

Solubility Profile

  • Water: <1 mg/mL (predicted via LogP)

  • Organic Solvents:

    • Ethanol: 25–30 mg/mL

    • DCM: >50 mg/mL

    • Hexane: <5 mg/mL

Comparative Analysis with Structural Analogs

Table 2: Activity Comparison of Phenylmethanamine Derivatives

CompoundBioactivitySelectivity Ratio (SERT/DAT)
(3-((Cyclopentyloxy)methyl)phenyl)methanaminePredicted CNS penetration2.3 (estimated)
Phenyl(m-tolyl)methanamine Weak MAO-B inhibition (IC50_{50} 15 μM)N/A
3-(sec-Butoxy)phenylmethanamine Local anesthetic propertiesNot applicable

The cyclopentyloxy substitution may enhance blood-brain barrier permeability compared to smaller alkoxy groups .

Industrial and Research Applications

Medicinal Chemistry

  • Lead Optimization: Serves as scaffold for serotonin receptor modulators

  • Prodrug Development: Amine group facilitates salt formation for improved solubility

Material Science

  • Coordination Chemistry: Amine moiety acts as ligand for transition metal complexes

  • Polymer Modification: Pendant groups influence thermal stability in epoxy resins

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